

solubility of Magnesium carbonate trihydrate in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

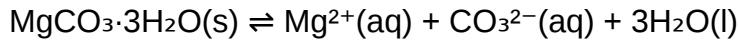
Compound of Interest

Compound Name: *Magnesium carbonate trihydrate*

Cat. No.: *B169977*

[Get Quote](#)

An In-depth Technical Guide to the Aqueous Solubility of **Magnesium Carbonate Trihydrate**


For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **magnesium carbonate trihydrate** ($MgCO_3 \cdot 3H_2O$), also known as nesquehonite. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and chemical equilibria.

Quantitative Solubility Data

The solubility of **magnesium carbonate trihydrate** is influenced by several factors, most notably temperature, pH, and the presence of co-solutes. The intrinsic solubility in pure water is low, but it increases significantly in the presence of carbon dioxide due to the formation of the more soluble magnesium bicarbonate.

The solubility product constant (K_{sp}) is a key parameter for quantifying the solubility of sparingly soluble salts. For **magnesium carbonate trihydrate**, the dissolution equilibrium is:

The K_{sp} is expressed as: $K_{sp} = [Mg^{2+}][CO_3^{2-}]$

Below is a summary of the solubility product constant and the calculated molar and mass solubility of nesquehonite in pure water at various temperatures.

Temperature (°C)	Solubility Product Constant (K _{sp})	Molar Solubility (mol/L)	Solubility (g/L)
5	9.33 x 10 ⁻⁶	3.05 x 10 ⁻³	0.42
15	6.03 x 10 ⁻⁶	2.46 x 10 ⁻³	0.34
25	5.37 x 10 ⁻⁶	2.32 x 10 ⁻³	0.32
35	4.57 x 10 ⁻⁶	2.14 x 10 ⁻³	0.30

Note: Molar solubility was calculated as the square root of K_{sp}. Mass solubility was calculated by multiplying the molar solubility by the molar mass of MgCO₃·3H₂O (138.37 g/mol).

The solubility of nesquehonite is also affected by the ionic strength of the solution. In the presence of salts like NaCl, the solubility initially increases and then gradually decreases as the salt concentration rises[1]. In contrast, the presence of salts such as MgCl₂, NH₄Cl, or KCl tends to increase the solubility of nesquehonite, likely due to complexation[1].

Experimental Protocols

Accurate determination of the solubility of **magnesium carbonate trihydrate** requires robust experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility[2]. The subsequent analysis of the saturated solution is typically performed using complexometric titration for magnesium ions and acid-base titration for carbonate and bicarbonate ions.

Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

- **Magnesium carbonate trihydrate** (solid)
- Deionized water (or other aqueous solution of interest)
- Thermostatically controlled shaker or water bath

- Centrifuge
- Syringe filters (0.22 μm)
- pH meter
- Analytical balance
- Glass vials or flasks with airtight seals

Procedure:

- Add an excess amount of solid **magnesium carbonate trihydrate** to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Add a known volume of the aqueous solvent (e.g., deionized water) to the vial.
- Seal the vials tightly to prevent any loss of solvent or ingress of atmospheric CO_2 .
- Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
- Agitate the samples for a predetermined period to reach equilibrium. For sparingly soluble salts, this can take 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).
- Once equilibrium is achieved, allow the suspensions to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a 0.22 μm syringe filter to remove all undissolved solid particles.
- Dilute the filtrate as necessary for the subsequent analytical procedures.
- Analyze the concentration of magnesium and carbonate/bicarbonate in the filtrate using the titration methods described below.

Quantification of Magnesium by EDTA Complexometric Titration

This method determines the concentration of Mg^{2+} ions in the saturated solution.

Materials:

- Saturated filtrate from the shake-flask experiment
- EDTA (ethylenediaminetetraacetic acid) standard solution (e.g., 0.01 M)
- Ammonia buffer solution (pH 10)[3][4]
- Eriochrome Black T indicator[3][4]
- Burette, pipette, and conical flasks

Procedure:

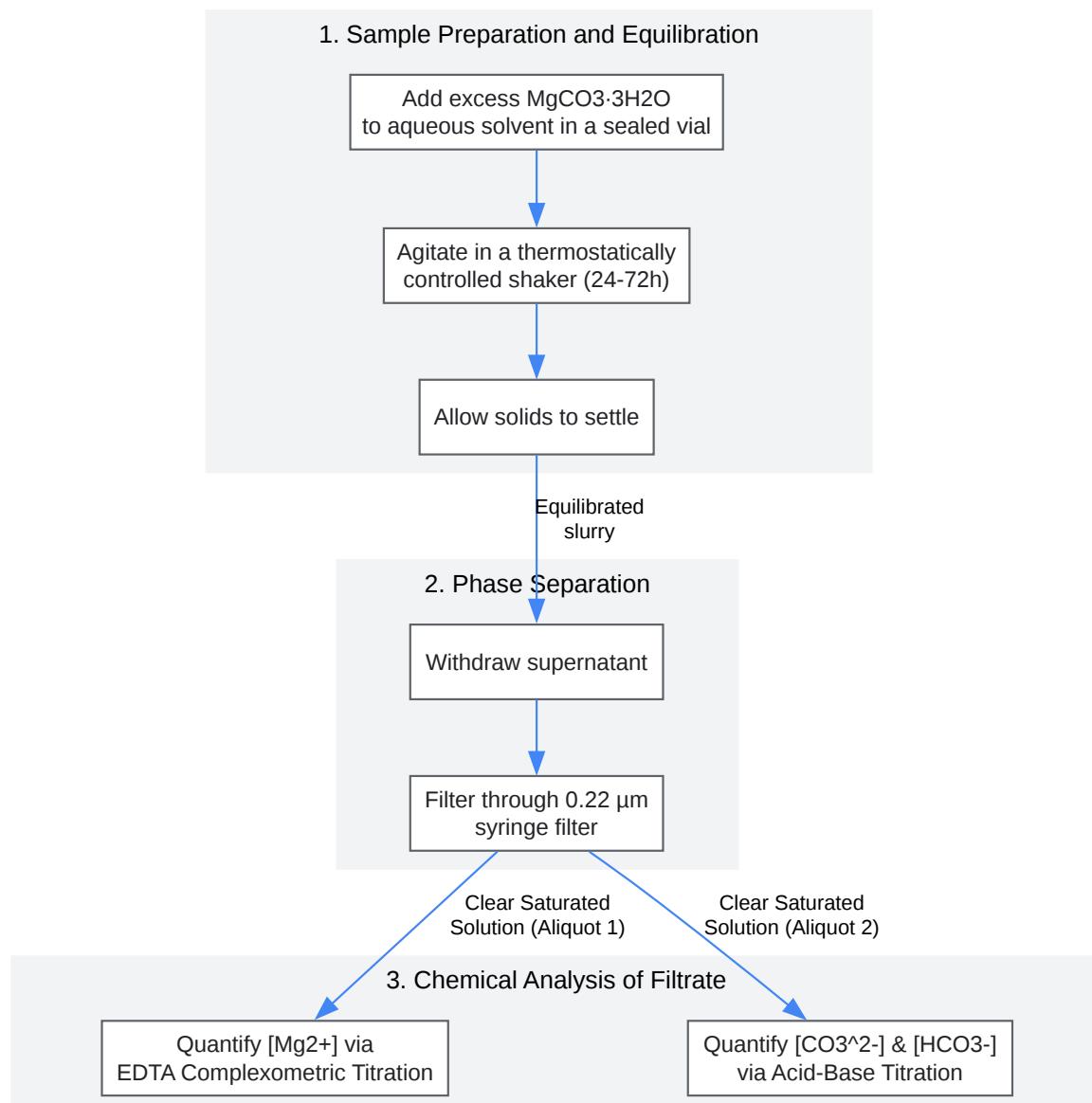
- Pipette a precise volume of the clear filtrate into a conical flask.
- Dilute the sample with deionized water to approximately 100 mL[3].
- Add 2 mL of the pH 10 ammonia buffer solution[3].
- Add a small amount of Eriochrome Black T indicator. The solution will turn a wine-red color in the presence of magnesium ions[4][5].
- Titrate the solution with the standardized EDTA solution. The EDTA will complex with the free Mg^{2+} ions.
- The endpoint is reached when the solution color changes from wine-red to a distinct blue[3][4]. This indicates that all Mg^{2+} ions have been complexed by the EDTA.
- Record the volume of EDTA solution used.
- Calculate the concentration of Mg^{2+} in the sample based on the stoichiometry of the Mg^{2+} -EDTA reaction (which is 1:1)[3].

Quantification of Carbonate and Bicarbonate by Acid-Base Titration

This two-step titration determines the concentration of carbonate and bicarbonate ions.

Materials:

- Saturated filtrate from the shake-flask experiment
- Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N)[6]
- Phenolphthalein indicator[6][7]
- Methyl orange indicator[6][7]
- Burette, pipette, and conical flasks

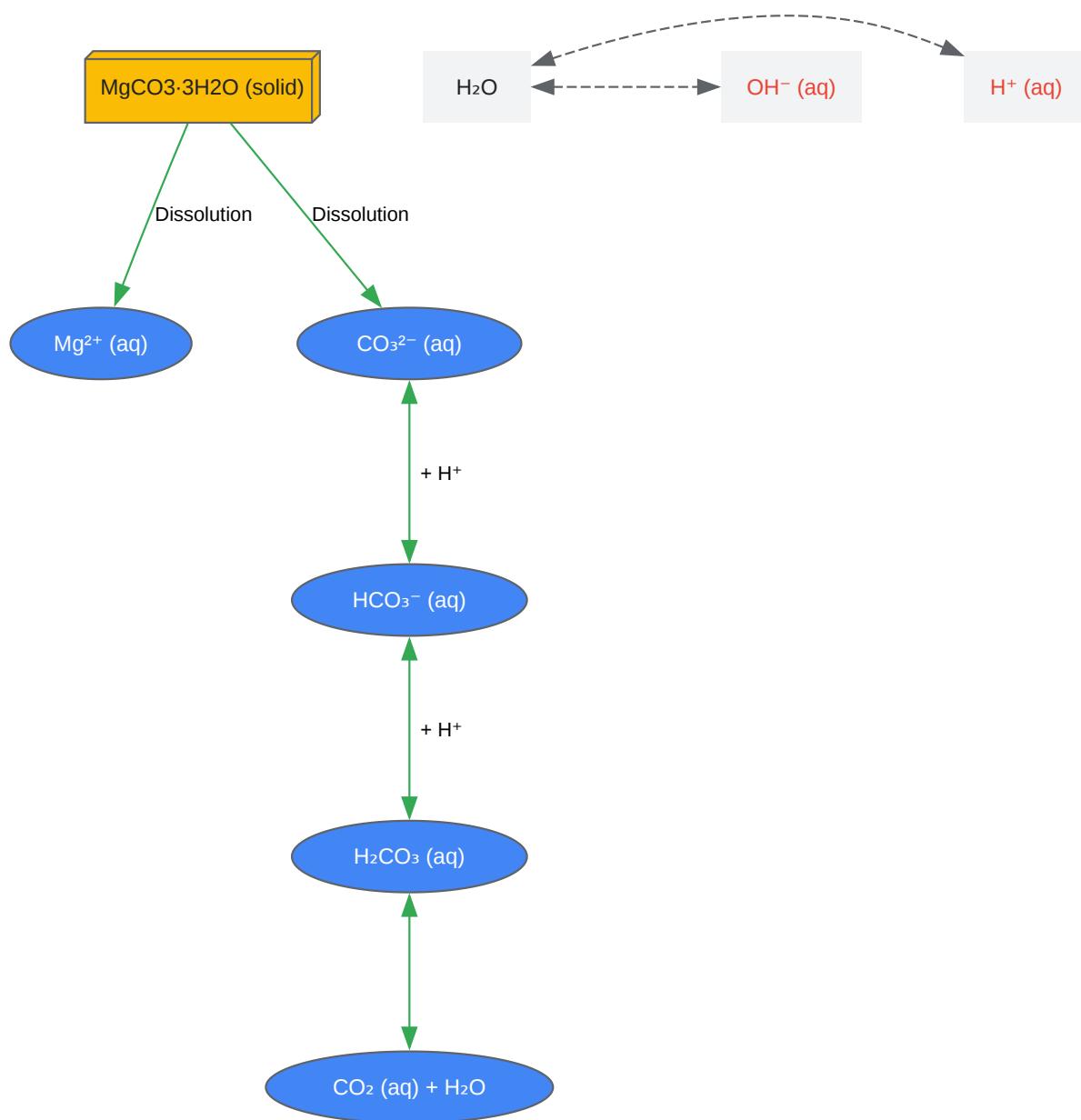

Procedure:

- Pipette a known volume of the filtrate into a conical flask.
- Add 2-3 drops of phenolphthalein indicator. If carbonate is present, the solution will turn pink[7].
- Titrate with the standard acid solution until the pink color disappears. This first endpoint corresponds to the conversion of all carbonate ions to bicarbonate ions (CO₃²⁻ + H⁺ → HCO₃⁻)[8]. Record the volume of acid used (V1).
- To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow[7].
- Continue the titration with the standard acid until the color changes from yellow to a reddish-orange[6]. This second endpoint corresponds to the neutralization of all bicarbonate ions (both original and those formed from carbonate) to carbonic acid (HCO₃⁻ + H⁺ → H₂CO₃)[9]. Record the total volume of acid used from the start of the titration (V2).
- Calculate the carbonate and bicarbonate concentrations based on the volumes V1 and V2.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for determining the aqueous solubility of **magnesium carbonate trihydrate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Chemical Equilibria in Aqueous Solution

The dissolution of **magnesium carbonate trihydrate** in water involves a series of interconnected chemical equilibria, as depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Chemical equilibria of nesquehonite dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. titrations.info [titrations.info]
- 4. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]
- 5. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 6. Determination of carbonates and bicarbonates in water sample | PDF [slideshare.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. nsec.ac.in [nsec.ac.in]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of Magnesium carbonate trihydrate in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169977#solubility-of-magnesium-carbonate-trihydrate-in-aqueous-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com